6-benzyl-2-((2-(4-(4-fluorophenyl)piperazin-1-yl)-2-oxoethyl)thio)-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidin-4(3H)-one
Description
The compound 6-benzyl-2-((2-(4-(4-fluorophenyl)piperazin-1-yl)-2-oxoethyl)thio)-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidin-4(3H)-one is a pyrimidinone derivative with a complex polycyclic framework. Its structure integrates a tetrahydropyrido[4,3-d]pyrimidin-4(3H)-one core, a benzyl substituent at position 6, and a thioether-linked piperazine moiety bearing a 4-fluorophenyl group. Such structural features are characteristic of bioactive molecules targeting central nervous system (CNS) receptors or enzymes, given the prevalence of fluorophenyl and piperazine motifs in antipsychotics and kinase inhibitors .
The synthesis of this compound likely involves multi-step protocols, including:
Heterocyclic core formation: Pyrimidinone scaffolds are typically synthesized via cyclocondensation reactions, as seen in related tetrahydropyrido[4,3-d]pyrimidinones .
Substituent introduction: The benzyl group at position 6 may be introduced via alkylation, while the thioether linkage and piperazine moiety could be appended using nucleophilic substitution or coupling reactions .
Properties
IUPAC Name |
6-benzyl-2-[2-[4-(4-fluorophenyl)piperazin-1-yl]-2-oxoethyl]sulfanyl-3,5,7,8-tetrahydropyrido[4,3-d]pyrimidin-4-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H28FN5O2S/c27-20-6-8-21(9-7-20)31-12-14-32(15-13-31)24(33)18-35-26-28-23-10-11-30(17-22(23)25(34)29-26)16-19-4-2-1-3-5-19/h1-9H,10-18H2,(H,28,29,34) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CJMSMMHVEYAMPR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC2=C1N=C(NC2=O)SCC(=O)N3CCN(CC3)C4=CC=C(C=C4)F)CC5=CC=CC=C5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H28FN5O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
493.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
6-benzyl-2-((2-(4-(4-fluorophenyl)piperazin-1-yl)-2-oxoethyl)thio)-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidin-4(3H)-one (CAS Number: 946215-14-1) is a novel compound with potential therapeutic applications. This article explores its biological activity, focusing on its pharmacological effects, structure-activity relationships (SAR), and relevant case studies.
Chemical Structure and Properties
The compound has a complex molecular structure characterized by a tetrahydropyrido-pyrimidine core and a piperazine moiety. The molecular formula is with a molecular weight of 493.6 g/mol. Key properties include:
| Property | Value |
|---|---|
| Molecular Formula | C26H28FN5O2S |
| Molecular Weight | 493.6 g/mol |
| CAS Number | 946215-14-1 |
Biological Activity Overview
The biological activity of this compound has been investigated in several studies, revealing its potential as an inhibitor in various biological pathways.
Antimelanogenic Activity
A study evaluated the antimelanogenic effects of related compounds containing the 4-fluorobenzylpiperazine fragment. The results showed that these compounds could inhibit tyrosinase activity without inducing cytotoxicity in B16F10 melanoma cells. Specifically, derivatives exhibited IC50 values in low micromolar concentrations, indicating their effectiveness as competitive inhibitors against the enzyme involved in melanin synthesis .
Structure-Activity Relationship (SAR)
Research into the SAR of arylpiperazine derivatives has highlighted the importance of substituents on the piperazine ring for enhancing biological activity. Modifications such as fluorination and varying alkyl groups have been shown to significantly impact the inhibitory potency against target enzymes like tyrosinase. For instance, certain derivatives demonstrated improved binding affinity and selectivity due to optimized steric and electronic properties .
Case Studies
- Inhibition of Tyrosinase : The compound was tested alongside other piperazine derivatives for its ability to inhibit tyrosinase—a key enzyme in melanin production. Results indicated that it could effectively compete with substrate binding at low concentrations, showcasing its potential use in skin-whitening formulations .
- Antiproliferative Effects : Compounds structurally similar to this compound have been reported to exhibit antiproliferative properties against various cancer cell lines. This suggests that modifications to the piperazine moiety can enhance anti-cancer activity through mechanisms involving apoptosis induction and cell cycle arrest .
Scientific Research Applications
Research indicates that compounds with similar structural motifs often exhibit various pharmacological activities. Here are some notable applications:
Antimicrobial Activity
Studies have shown that derivatives of pyrimidine and piperazine compounds can demonstrate significant antimicrobial properties. For instance:
- Synthesis and Testing : Compounds similar to 6-benzyl-2-((2-(4-(4-fluorophenyl)piperazin-1-yl)-2-oxoethyl)thio)-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidin-4(3H)-one have been synthesized and tested against various bacterial strains. The results indicated moderate to high antimicrobial efficacy, with minimal inhibitory concentration (MIC) values often comparable to standard antibiotics such as ceftriaxone .
Anticancer Potential
The structural characteristics of this compound suggest potential anticancer properties:
- Mechanism of Action : Compounds containing piperazine and pyrimidine rings have been studied for their ability to inhibit cancer cell proliferation. The presence of the fluorophenyl group is hypothesized to enhance the compound's interaction with cellular targets involved in cancer progression .
Neuropharmacological Effects
Given the presence of the piperazine moiety:
- CNS Activity : Piperazine derivatives are known for their neuropharmacological effects, including anxiolytic and antidepressant activities. The specific substitution patterns in this compound may modulate neurotransmitter systems, making it a candidate for further investigation in treating mood disorders .
Case Studies
Several case studies highlight the efficacy of similar compounds:
Comparison with Similar Compounds
Key Observations:
The thioether linkage distinguishes it from ether or ester-linked derivatives (e.g., ), possibly modulating metabolic stability and receptor binding kinetics.
Core Modifications: The tetrahydropyrido[4,3-d]pyrimidinone core offers rigidity compared to pyrazolo-pyrimidinones , which may influence target selectivity. Benzothieno-pyrimidinones (e.g., ) exhibit higher LogP (4.2) due to aromatic bromine, suggesting the target compound balances lipophilicity for drug-likeness.
Pharmacological and Physicochemical Comparison
Physicochemical Properties
- Solubility: The target compound’s moderate LogP (~3.8) suggests better aqueous solubility than bromophenoxy derivatives (LogP 4.2 ), but poorer than hydroxylated analogs (LogP 2.5 ).
- Metabolic Stability : The thioether linkage may resist hydrolysis compared to ester-containing analogs, improving metabolic half-life .
Q & A
Q. What synthetic strategies are employed to construct the tetrahydropyrido[4,3-d]pyrimidin-4(3H)-one core in this compound?
The synthesis typically involves a multi-step route:
- Step 1 : Formation of the pyrimidinone ring via cyclocondensation of thiourea derivatives with α,β-unsaturated ketones under acidic conditions.
- Step 2 : Introduction of the benzyl group at position 6 using nucleophilic substitution or reductive amination.
- Step 3 : Thioether linkage formation at position 2 via alkylation with 2-(4-(4-fluorophenyl)piperazin-1-yl)-2-oxoethyl bromide in polar aprotic solvents (e.g., DMF) .
- Key Challenge : Avoiding overalkylation at the piperazine nitrogen; controlled stoichiometry and low temperatures (0–5°C) are critical .
Q. Which analytical techniques are essential for characterizing this compound’s purity and structural integrity?
- NMR Spectroscopy : - and -NMR to confirm substitution patterns (e.g., benzyl, piperazine, thioether groups).
- HPLC-MS : To assess purity (>95%) and detect trace by-products (e.g., unreacted intermediates).
- X-ray Crystallography : Resolves stereochemical ambiguities in the tetrahydropyrido-pyrimidinone core .
- Elemental Analysis : Validates molecular formula (C₂₈H₂₉FN₆O₂S) and stoichiometry .
Q. What biological targets are associated with this compound based on its structural motifs?
- The 4-(4-fluorophenyl)piperazine moiety suggests affinity for serotonin/dopamine receptors (e.g., 5-HT₁A, D₂).
- The tetrahydropyrido-pyrimidinone scaffold is linked to kinase inhibition (e.g., CDK, EGFR) .
- Methodological Note : Receptor binding assays (radioligand displacement) and enzyme inhibition studies (IC₅₀ determination) are standard for target validation .
Advanced Research Questions
Q. How can researchers optimize reaction yields for the thioether linkage formation (Step 3) while minimizing side products?
- Solvent Optimization : DMF or DMSO enhances nucleophilicity of the sulfur atom.
- Temperature Control : Maintaining 0–5°C reduces competing hydrolysis of the bromoacetyl intermediate.
- Catalysis : Adding catalytic KI (5 mol%) accelerates alkylation via a halogen-exchange mechanism .
- By-Product Analysis : Use LC-MS to identify and quantify undesired dimers or oxidized sulfones .
Q. What computational methods are effective in predicting this compound’s pharmacokinetic (PK) properties?
- ADME Prediction : Tools like SwissADME or ADMETlab estimate logP (≈3.2), blood-brain barrier permeability (high), and CYP450 inhibition.
- Molecular Dynamics (MD) Simulations : Model interactions with P-glycoprotein to assess efflux risks .
- Docking Studies : Use AutoDock Vina to map binding poses with 5-HT₁A receptors, guided by the fluorophenyl-piperazine moiety’s electrostatic contributions .
Q. How can contradictory bioactivity data (e.g., varying IC₅₀ values across studies) be resolved?
- Assay Standardization : Ensure consistent cell lines (e.g., HEK293 vs. CHO) and incubation times.
- Metabolite Interference : Test stability in assay media (e.g., CYP-mediated degradation).
- Structural Confirmation : Re-analyze batch purity via HPLC-MS; impurities like de-fluorinated analogs may skew results .
Q. What strategies are recommended for improving aqueous solubility without compromising target affinity?
- Prodrug Design : Introduce phosphate or glycoside groups at the pyrimidinone carbonyl.
- Co-Solvent Systems : Use cyclodextrin complexes or PEGylation for in vivo formulations.
- Fragment Replacement : Replace the benzyl group with a polar heteroaromatic ring (e.g., pyridyl) .
Methodological Notes
- Stereochemical Analysis : Chiral HPLC (e.g., Chiralpak IA column) resolves enantiomers if asymmetric centers form during synthesis .
- In Vivo Studies : Use microsomal stability assays to predict hepatic clearance before advancing to animal models .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
